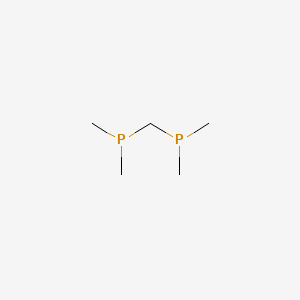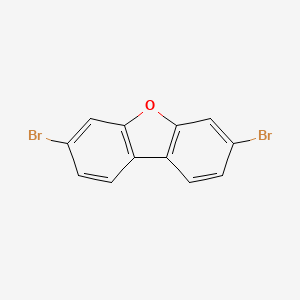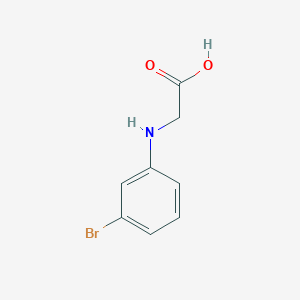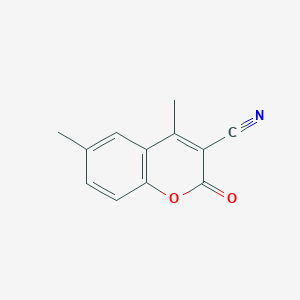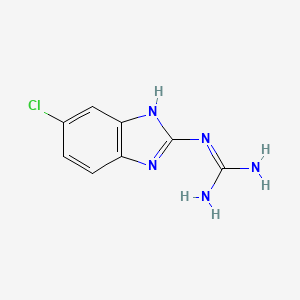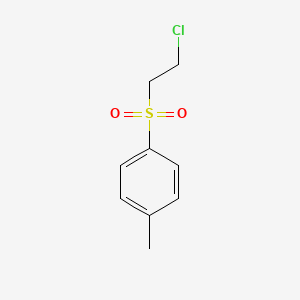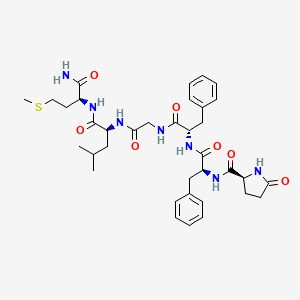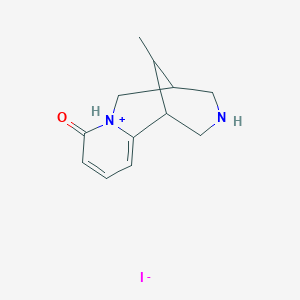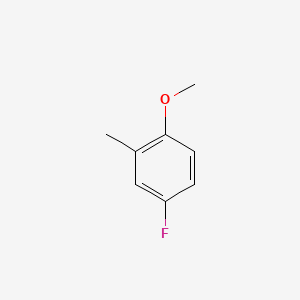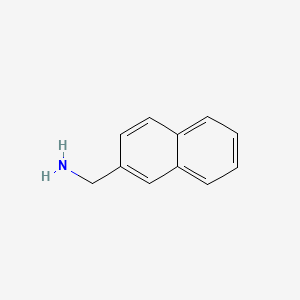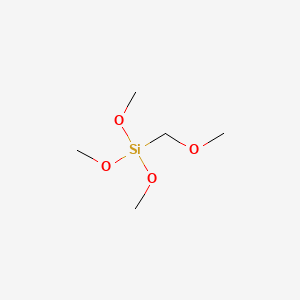
トリメトキシ(メトキシメチル)シラン
概要
説明
Trimethoxy(methoxymethyl)silane is an organosilicon compound . It is a colorless, free-flowing liquid . It is a crosslinker in the preparation of polysiloxane polymers .
Synthesis Analysis
Trimethoxy(methoxymethyl)silane is usually prepared from methyltrichlorosilane and methanol . The reaction is: CH3SiCl3 + 3 CH3OH → CH3Si(OCH3)3 + 3 HCl . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism .
Molecular Structure Analysis
Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The InChI code is 1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 .
Chemical Reactions Analysis
Hydrolysis of Methyltrimethoxysilane proceeds both under acidic and basic conditions . Under acid conditions, rates of successive hydrolyses for methyltrimethoxysilane decrease with each step. Under basic condition, the opposite is true .
Physical And Chemical Properties Analysis
Trimethoxy(methoxymethyl)silane has a molecular weight of 166.25 . It is a clear, colorless liquid with an odor characteristic of alcohols .
科学的研究の応用
表面改質と機能化
トリメトキシ(メトキシメチル)シラン(TMS)は、さまざまな材料の表面特性を改質するために広く使用されています。TMSは、表面上に自己組織化単分子膜を形成することにより、接着性、疎水性、またはその他の所望の特性を高める官能基を導入できます。 この用途は、ナノテクノロジー、バイオテクノロジー、材料科学における、表面特性が調整された先端材料の開発において不可欠です .
ポリマー複合材料
ポリマー複合材料の分野では、TMSはシランカップリング剤として作用し、無機充填材と有機ポリマー間の界面結合を向上させます。これにより、機械的強度、熱安定性、耐薬品性に優れた複合材料が実現します。 TMS修飾複合材料は、自動車、航空宇宙、建設業界で特に重要です .
コーティングと塗料
TMSは、コーティングと塗料の配合に使用され、基材への接着性と環境劣化に対する耐性を向上させます。TMS中のシラン基は、基材とポリマーマトリックスと反応して、耐久性のある保護層を形成します。 この用途は、長持ちする高性能コーティングの製造において重要です .
接着剤とシーラント
TMSは、接着性を高める能力により、接着剤とシーラントの重要な添加剤となっています。特に厳しい環境条件下では、接着剤の接着強度と耐久性を向上させるために使用されます。 TMS修飾接着剤は、建設、自動車、電子機器などのさまざまな業界で使用されています .
水処理
TMSは、水処理プロセスで汚染物質を除去するために使用できます。無機表面と共有結合を形成する能力により、触媒や吸着剤を固定化できます。これにより、水から汚染物質を捕捉して除去できます。 この用途は、安全で清潔な水の供給を確保するために不可欠です .
エラストマーの加硫
エラストマーの加硫プロセスでは、TMSは架橋密度を高めるために使用され、ゴムの機械的および物理的特性を向上させます。これにより、弾性、復元性、摩耗や引裂きに対する耐性に優れた製品が得られます。 TMSは、特にタイヤ業界や工業用ゴム製品の製造において有用です .
作用機序
Target of Action
Trimethoxy(methoxymethyl)silane, an organosilicon compound, primarily targets the formation of polysiloxane polymers . It acts as a crosslinker in the preparation of these polymers .
Mode of Action
The interaction of Trimethoxy(methoxymethyl)silane with its targets involves a series of reactions such as copolymerization, polycondensation, and disproportionation . It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in these reactions .
Biochemical Pathways
The biochemical pathways affected by Trimethoxy(methoxymethyl)silane are primarily related to the synthesis of polysiloxane polymers . The compound’s ability to undergo reactions such as copolymerization, polycondensation, and disproportionation leads to the formation of these polymers .
Result of Action
The molecular and cellular effects of Trimethoxy(methoxymethyl)silane’s action are primarily seen in the formation of polysiloxane polymers . These polymers have various applications, including the production of silicone rubbers, resins, and gels.
Safety and Hazards
将来の方向性
Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
生化学分析
Biochemical Properties
Trimethoxy(methoxymethyl)silane plays a significant role in biochemical reactions, particularly in the formation of siloxane bonds. It interacts with various enzymes and proteins, facilitating the hydrolysis and condensation processes. The compound undergoes hydrolysis under both acidic and basic conditions, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial in the formation of polysiloxane polymers. The interaction of Trimethoxy(methoxymethyl)silane with enzymes such as hydrolases and transferases is essential for its role in biochemical reactions .
Cellular Effects
Trimethoxy(methoxymethyl)silane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, Trimethoxy(methoxymethyl)silane can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Trimethoxy(methoxymethyl)silane involves its interaction with biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to their activation or inhibition. For example, Trimethoxy(methoxymethyl)silane can inhibit the activity of certain hydrolases, preventing the breakdown of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethoxy(methoxymethyl)silane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and condensation reactions over time. These reactions can lead to the formation of siloxane bonds and the eventual degradation of the compound. Long-term studies have shown that Trimethoxy(methoxymethyl)silane can have lasting effects on cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Trimethoxy(methoxymethyl)silane vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxic or adverse effects. For example, high doses of Trimethoxy(methoxymethyl)silane can lead to cell death and tissue damage in animal models. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
Trimethoxy(methoxymethyl)silane is involved in various metabolic pathways, including those related to the synthesis and degradation of polysiloxane polymers. The compound interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into silanol groups and subsequent condensation into siloxane bonds. These metabolic pathways are crucial for the formation and maintenance of polysiloxane structures in biological systems .
Transport and Distribution
Within cells and tissues, Trimethoxy(methoxymethyl)silane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments. Its distribution within tissues is influenced by factors such as its solubility and affinity for specific binding proteins. Trimethoxy(methoxymethyl)silane can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
Trimethoxy(methoxymethyl)silane exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, Trimethoxy(methoxymethyl)silane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for the compound’s role in biochemical reactions and cellular processes .
特性
IUPAC Name |
trimethoxy(methoxymethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUMCCOQRVIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177401 | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22859-36-5 | |
| Record name | Trimethoxy(methoxymethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

